![molecular formula C6H8O2 B1304632 (2-Methylfuran-3-yl)methanol CAS No. 5554-99-4](/img/structure/B1304632.png)
(2-Methylfuran-3-yl)methanol
Overview
Description
“(2-Methylfuran-3-yl)methanol” is an organic compound that belongs to the furan family . It is a chemical that is produced in foods during food processing and preservation techniques that involve heat treatment such as cooking and pasteurization .
Synthesis Analysis
The synthesis of 2-methyl-3-furyl sulfide flavor derivatives has been reported. A wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .Molecular Structure Analysis
The molecular formula of “(2-Methylfuran-3-yl)methanol” is C6H8O2 . The InChI code is 1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 .Chemical Reactions Analysis
The pyrolysis of 2-methylfuran has been studied using quantum chemical methods. The unimolecular decomposition of 2-methylfuran is shown to proceed via hydrogen atom transfer reactions through singlet carbene intermediates which readily undergo ring opening to form collisionally stabilised acyclic C5H6O isomers before further decomposition to C1–C4 species .Physical And Chemical Properties Analysis
“(2-Methylfuran-3-yl)methanol” has a molecular weight of 112.13 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Biomass Upgrading
The compound plays a significant role in the hydrogenation of biomass-derived molecules, which is a key reaction in upgrading these compounds into chemicals and fuels . The use of catalytic transfer hydrogenation, employing alcohols as hydrogen sources, offers an alternative approach to this process .
Gas-phase Conversion
(2-Methylfuran-3-yl)methanol is used in the gas-phase conversion of biomass-derived furfural into furfuryl alcohol and 2-methylfuran . This process uses methanol as the H-transfer agent and MgO-based catalysts .
Hydrogen Transfer
The compound is involved in the hydrogen transfer reaction over MgO-based catalysts. This process is an efficient method for the selective de-oxygenation of biomass-derived molecules .
Furfural Hydrogenation
(2-Methylfuran-3-yl)methanol is used in the hydrogenation of furfural to 2-methylfuran . This process is performed over nanoparticles of nickel supported on sulfuric acid-modified biochar catalyst .
Catalyst Development
The compound is used in the development of catalysts. For instance, a 15 wt% Ni/BC catalyst was developed by chemically modifying BC with sulfuric acid to improve mesoporous structure and surface area .
Kinetic Modeling
(2-Methylfuran-3-yl)methanol is used in kinetic modeling of furfural hydrogenation into 2-methylfuran . This process involves furfural adsorption and hydrogen dissociative adsorption and surface reaction .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various biological targets and modulate physiological processes .
Mode of Action
It’s known that furan derivatives can undergo various chemical reactions, including oxidation . For instance, the low-temperature oxidation (LTO) mechanisms of 2-methylfuran have been explored, where the O2 addition to the main furylCH2 radical forms three peroxide radicals .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways . For example, 2-methylfuran can be converted into value-added chemicals and liquid fuels through hydroxyalkylation/alkylation reactions .
Pharmacokinetics
The boiling point of this compound is 751°C at 760mmHg, which may influence its absorption and distribution .
Result of Action
Furan derivatives are known to have various effects, including the production of chemicals through diels–alder reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylfuran-3-yl)methanol. For instance, temperature and pressure may influence the species profiles and rate constants of the oxidation process of 2-methylfuran .
properties
IUPAC Name |
(2-methylfuran-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOGLDPNBZSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380396 | |
Record name | (2-methylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)methanol | |
CAS RN |
5554-99-4 | |
Record name | (2-methylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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